(2-Cyanoethyl)(dimethyl)ammonium bromide
Description
(2-Cyanoethyl)(dimethyl)ammonium bromide (CAS: 253875-98-8) is a quaternary ammonium compound (QAC) characterized by a cyanoethyl group (-CH₂CH₂CN) attached to a dimethylammonium core. This structure imparts polar and ionic properties, making it suitable for applications requiring antimicrobial activity or compatibility with polymers. The cyano group in (2-cyanoethyl)(dimethyl)ammonium bromide likely enhances its polarity and reactivity compared to alkyl-substituted QACs.
Properties
CAS No. |
253875-98-8 |
|---|---|
Molecular Formula |
C5H11BrN2 |
Molecular Weight |
179.06 g/mol |
IUPAC Name |
2-cyanoethyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C5H10N2.BrH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H |
InChI Key |
CITYBCVEVFKGBW-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCC#N.[Br-] |
Canonical SMILES |
C[NH+](C)CCC#N.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl Octyl Aminoethyl Ammonium Bromide (Octyl-QDED)
- Structure: Features an octyl chain (C₈H₁₇) instead of a cyanoethyl group.
- Synthesis : Produced via reaction of N,N-dimethylethylenediamine with 1-bromooctane .
- Applications :
- Antimicrobial Performance : At 3 phr (parts per hundred resin), octyl-QDED in ABS composites achieves >99% inhibition against S. aureus and E. coli due to electrostatic disruption of bacterial membranes .
- Polymer Compatibility : Requires compatibilizers like maleic anhydride (MAH) to reduce phase separation in ABS matrices. Without MAH, octyl-QDED leaching occurs, compromising mechanical properties .
- Thermal Stability : Decomposes at ~200°C, limiting its use in high-temperature processing .
Dimethyl Dioctadecyl Ammonium Bromide (DDA)
- Structure : Two octadecyl (C₁₈H₃₇) chains attached to the ammonium center.
- Applications: Immunological Adjuvant: Induces delayed-type hypersensitivity (DTH) in rabbits and mice when mixed with antigens, outperforming Freund’s complete adjuvant in purity of immune response . Antiviral Resistance: Enhances resistance to Newcastle disease virus in chickens via cellular immunity activation .
- Mechanism : Acts as a cationic surfactant, facilitating antigen presentation and macrophage activation .
Key Difference: DDA’s long alkyl chains enhance lipid membrane interaction, making it more effective in biological systems than (2-cyanoethyl)(dimethyl)ammonium bromide, which is tailored for material science applications.
Dodecyl Dimethyl Benzyl Ammonium Bromide (DDBAB)
- Structure : Combines a dodecyl (C₁₂H₂₅) chain and a benzyl group (C₆H₅CH₂).
- Applications :
- Limitations : High toxicity to mammalian cells and environmental persistence raise safety concerns .
Key Difference: The benzyl group in DDBAB enhances antimicrobial potency but increases toxicity risks compared to the cyanoethyl variant, which may offer a safer profile for medical device coatings.
Comparative Data Table
Research Findings and Trends
- Structure-Activity Relationship : Alkyl chain length and substituent polarity directly influence antimicrobial efficacy and biocompatibility. Longer chains (e.g., DDA) enhance membrane disruption but reduce solubility in polymers .
- Thermal Limitations : Most QACs decompose below 250°C, restricting their use in high-temperature processing. Octyl-QDED’s stability up to 200°C makes it suitable for FDM printing .
- Environmental and Safety Concerns : Leaching of QACs like octyl-QDED from polymers necessitates compatibilizers, while DDBAB’s toxicity mandates careful regulatory compliance .
Q & A
Basic: What are the standard synthetic routes for (2-cyanoethyl)(dimethyl)ammonium bromide, and what key reaction conditions must be controlled?
Answer:
The compound is typically synthesized via quaternization of dimethylamine with 3-bromopropionitrile. The reaction requires anhydrous conditions to avoid hydrolysis of the nitrile group. Key steps include:
- Precursor Preparation: Dimethylamine is reacted with 3-bromopropionitrile in a polar aprotic solvent (e.g., acetonitrile) under nitrogen .
- Temperature Control: Maintain 40–60°C to balance reaction rate and minimize side reactions (e.g., alkylation of the nitrile group).
- Purification: Recrystallization from ethanol/ether mixtures removes unreacted precursors. Purity is confirmed via melting point analysis and NMR .
Advanced: How can researchers address unexpected by-products (e.g., dialkylated species) during synthesis?
Answer:
Dialkylation may occur if excess 3-bromopropionitrile is present. To mitigate:
- Stoichiometric Optimization: Use a 1:1.05 molar ratio of dimethylamine to 3-bromopropionitrile to limit excess reagent.
- Analytical Identification: LC-MS or GC-MS (post-derivatization) identifies dialkylated impurities . Adjust reaction time and temperature to favor monoalkylation.
- Chromatographic Separation: Ion-exchange chromatography isolates the target compound from by-products .
Basic: What spectroscopic techniques are critical for structural confirmation, and what markers should be prioritized?
Answer:
- ¹H NMR: Key peaks include:
- IR Spectroscopy: A strong C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group .
- X-ray Crystallography: Resolves stereoelectronic effects of the quaternary ammonium center and bromide counterion .
Advanced: How does the cyanoethyl group influence the compound’s stability under varying pH conditions?
Answer:
The nitrile group is susceptible to hydrolysis under strongly acidic/basic conditions, forming carboxylate or amide derivatives. Stability assessment involves:
- Kinetic Studies: Monitor degradation via HPLC under pH 2–12. Hydrolysis rates increase above pH 10 due to hydroxide attack on the nitrile .
- Stabilization Strategies: Use buffered solutions (pH 6–8) for aqueous applications. Anhydrous storage is recommended for long-term stability .
Advanced: How can researchers optimize its use as a phase-transfer catalyst (PTC) in biphasic reactions?
Answer:
Compared to traditional PTCs (e.g., benzyltriethylammonium bromide), the cyanoethyl group enhances lipophilicity, improving interfacial activity. Optimization includes:
- Solvent Screening: Test polarity-matched solvents (e.g., dichloromethane/water) to maximize partitioning efficiency.
- Concentration Gradient: Use 5–10 mol% catalyst loading. Excess amounts may form micelles, reducing reactivity .
- Reaction Monitoring: Track anion exchange efficiency via conductivity measurements or ion-selective electrodes .
Advanced: How should discrepancies in NMR data (e.g., split –N⁺(CH3)2 peaks) be interpreted?
Answer:
Peak splitting in –N⁺(CH3)2 signals may indicate:
- Ion Pairing Effects: Bromide counterion interactions with the ammonium center alter symmetry. Use DMSO-d6 to minimize ion pairing .
- Impurity Detection: Compare with high-resolution MS to rule out isomeric by-products (e.g., branched alkyl chains) .
Basic: What safety protocols are recommended for handling this compound, given its structural analogs?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Spill Management: Absorb with inert materials (e.g., silica gel) and dispose as halogenated waste .
Advanced: What computational methods can predict its reactivity in novel reaction systems?
Answer:
- DFT Calculations: Model transition states for nucleophilic substitution reactions (e.g., SN2 at the β-carbon of the cyanoethyl group).
- MD Simulations: Predict solvation effects in biphasic systems using force fields (e.g., OPLS-AA) .
Basic: How does its solubility profile compare to other quaternary ammonium bromides?
Answer:
The nitrile group reduces hydrophilicity, making it:
- Soluble: In polar aprotic solvents (DMF, DMSO) and short-chain alcohols.
- Insoluble: In nonpolar solvents (hexane) and water (limited solubility at ~5 mg/mL) .
Advanced: What strategies resolve contradictions in electrochemical stability data during cyclic voltammetry?
Answer:
- Reference Electrodes: Use Ag/AgCl in non-aqueous systems to standardize potentials.
- Purification: Remove trace metals (e.g., Fe³⁺) via chelation resins to prevent redox interference .
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